Eritoran tetrasodium
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Overview
Description
- It was developed as a potential treatment for severe sepsis, a life-threatening condition characterized by systemic inflammation.
- The compound is structurally similar to lipid A , a component of bacterial cell walls that binds to TLR4 and activates an immune response.
- Eritoran, however, binds to TLR4 without activating it, thereby modulating the immune response .
Eritoran tetrasodium: is a synthetic lipid designed to inhibit the receptor (Toll-like receptor 4).
Preparation Methods
- Eritoran tetrasodium is administered intravenously as the sodium salt.
- Specific synthetic routes and reaction conditions for its preparation are not widely available in the literature.
Chemical Reactions Analysis
- Eritoran’s chemical reactions are not extensively documented.
- It likely undergoes interactions related to its lipid structure, such as hydrolysis, esterification, and phosphorylation.
- Common reagents and conditions for these reactions remain undisclosed.
Scientific Research Applications
Inflammation Modulation: Eritoran’s primary application lies in sepsis management by inhibiting TLR4 signaling.
Potential Antiviral Activity: Studies suggest protective effects against lethal influenza virus infection, Ebola virus (EBOV), and Marburg virus (MARV).
Other Research Areas: Its use in chemistry, biology, and medicine warrants further exploration.
Mechanism of Action
- Eritoran blocks TLR4 activation by binding to it.
- TLR4 is part of the innate immune system and plays a crucial role in pathogen recognition.
- By inhibiting TLR4, Eritoran may prevent excessive cytokine release and mitigate sepsis-related complications .
Comparison with Similar Compounds
- Eritoran’s uniqueness lies in its specific targeting of TLR4.
- Similar compounds, if any, have not been explicitly mentioned in available literature.
Properties
CAS No. |
185954-98-7 |
---|---|
Molecular Formula |
C66H126N2NaO19P2 |
Molecular Weight |
1336.6 g/mol |
IUPAC Name |
tetrasodium;[(2R,3R,4R,5S,6R)-4-decoxy-5-hydroxy-6-[[(2R,3R,4R,5S,6R)-4-[(3R)-3-methoxydecoxy]-6-(methoxymethyl)-3-[[(Z)-octadec-11-enoyl]amino]-5-phosphonatooxyoxan-2-yl]oxymethyl]-3-(3-oxotetradecanoylamino)oxan-2-yl] phosphate |
InChI |
InChI=1S/C66H126N2O19P2.Na/c1-7-11-15-19-22-25-26-27-28-29-30-32-34-38-42-46-57(70)67-60-64(82-49-47-54(80-6)45-41-36-18-14-10-4)62(86-88(73,74)75)56(51-79-5)85-65(60)83-52-55-61(72)63(81-48-43-39-35-24-21-17-13-9-3)59(66(84-55)87-89(76,77)78)68-58(71)50-53(69)44-40-37-33-31-23-20-16-12-8-2;/h25-26,54-56,59-66,72H,7-24,27-52H2,1-6H3,(H,67,70)(H,68,71)(H2,73,74,75)(H2,76,77,78);/b26-25-;/t54-,55-,56-,59-,60-,61-,62-,63-,64-,65-,66-;/m1./s1 |
InChI Key |
VWBKHJFUANCARN-NRRRZCFBSA-N |
SMILES |
CCCCCCCCCCCC(=O)CC(=O)NC1C(C(C(OC1OP(=O)([O-])[O-])COC2C(C(C(C(O2)COC)OP(=O)([O-])[O-])OCCC(CCCCCCC)OC)NC(=O)CCCCCCCCCC=CCCCCCC)O)OCCCCCCCCCC.[Na+].[Na+].[Na+].[Na+] |
Isomeric SMILES |
CCCCCCCCCCCC(=O)CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)O)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC)OP(=O)(O)O)OCC[C@@H](CCCCCCC)OC)NC(=O)CCCCCCCCC/C=C\CCCCCC)O)OCCCCCCCCCC.[Na] |
Canonical SMILES |
CCCCCCCCCCCC(=O)CC(=O)NC1C(C(C(OC1OP(=O)(O)O)COC2C(C(C(C(O2)COC)OP(=O)(O)O)OCCC(CCCCCCC)OC)NC(=O)CCCCCCCCCC=CCCCCCC)O)OCCCCCCCCCC.[Na] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
B-1287; E-5564; B1287; E5564; B 1287; E 5564 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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